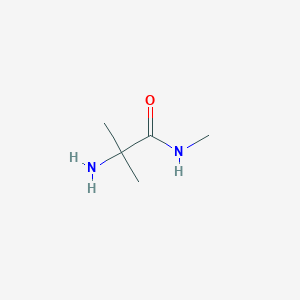![molecular formula C17H14N2 B180969 4-[(E)-2-quinolin-8-ylethenyl]aniline CAS No. 54-01-3](/img/structure/B180969.png)
4-[(E)-2-quinolin-8-ylethenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-quinolin-8-ylethenyl]aniline, also known as QEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. QEA is a fluorescent probe that has been used for the detection of metal ions, such as copper and zinc, in biological systems.
Mechanism Of Action
4-[(E)-2-quinolin-8-ylethenyl]aniline works by binding with copper and zinc ions through its quinoline moiety. The resulting complex emits a fluorescent signal, which can be detected using various techniques, such as fluorescence microscopy and spectroscopy. 4-[(E)-2-quinolin-8-ylethenyl]aniline has been shown to have high selectivity and sensitivity towards copper and zinc ions, making it an ideal probe for the detection of these ions in biological and environmental samples.
Biochemical And Physiological Effects
4-[(E)-2-quinolin-8-ylethenyl]aniline has been shown to have minimal toxicity towards living cells and tissues. It has been used for the detection of copper and zinc ions in various biological samples, including living cells and tissues, without causing any adverse effects. 4-[(E)-2-quinolin-8-ylethenyl]aniline has also been used for the detection of copper and zinc ions in environmental samples, such as water and soil, without causing any significant environmental impact.
Advantages And Limitations For Lab Experiments
4-[(E)-2-quinolin-8-ylethenyl]aniline has several advantages for lab experiments. It is a highly sensitive and selective probe for the detection of copper and zinc ions. It has minimal toxicity towards living cells and tissues, making it ideal for biological applications. 4-[(E)-2-quinolin-8-ylethenyl]aniline has also been shown to have good photostability, which allows for long-term imaging experiments. However, 4-[(E)-2-quinolin-8-ylethenyl]aniline has some limitations, including its limited solubility in aqueous solutions, which can affect its performance in some biological and environmental samples.
Future Directions
There are several future directions for the use of 4-[(E)-2-quinolin-8-ylethenyl]aniline. One potential application is in the development of new diagnostic tools for the detection of copper and zinc ions in biological samples. 4-[(E)-2-quinolin-8-ylethenyl]aniline could also be used in the development of new therapeutics for diseases that involve copper and zinc ion dysregulation, such as Alzheimer's disease. Additionally, 4-[(E)-2-quinolin-8-ylethenyl]aniline could be used in the development of new environmental monitoring tools for the detection of copper and zinc ions in water and soil samples.
Conclusion:
In conclusion, 4-[(E)-2-quinolin-8-ylethenyl]aniline is a highly sensitive and selective fluorescent probe for the detection of copper and zinc ions in biological and environmental samples. Its minimal toxicity towards living cells and tissues makes it ideal for biological applications. 4-[(E)-2-quinolin-8-ylethenyl]aniline has several advantages and limitations for lab experiments, and there are several future directions for its use in various fields.
Synthesis Methods
The synthesis of 4-[(E)-2-quinolin-8-ylethenyl]aniline involves the reaction of 8-hydroxyquinoline with aniline in the presence of acetic acid and sulfuric acid. The resulting product is then treated with acetic anhydride to yield 4-[(E)-2-quinolin-8-ylethenyl]aniline. The overall yield of this synthesis is around 60%.
Scientific Research Applications
4-[(E)-2-quinolin-8-ylethenyl]aniline has been extensively used as a fluorescent probe for the detection of metal ions in biological systems. It has been shown to selectively bind with copper and zinc ions, which are essential for various biological processes. 4-[(E)-2-quinolin-8-ylethenyl]aniline has been used for the detection of copper and zinc ions in living cells, tissues, and even in vivo. It has also been used for the detection of copper and zinc ions in environmental samples, such as water and soil.
properties
CAS RN |
54-01-3 |
|---|---|
Product Name |
4-[(E)-2-quinolin-8-ylethenyl]aniline |
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
4-[(E)-2-quinolin-8-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-10-7-13(8-11-16)6-9-15-4-1-3-14-5-2-12-19-17(14)15/h1-12H,18H2/b9-6+ |
InChI Key |
LQISQXZOGSQMJG-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C/C3=CC=C(C=C3)N)N=CC=C2 |
SMILES |
C1=CC2=C(C(=C1)C=CC3=CC=C(C=C3)N)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)C=CC3=CC=C(C=C3)N)N=CC=C2 |
Other CAS RN |
54-01-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




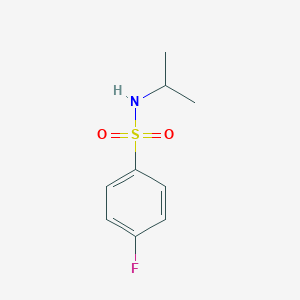
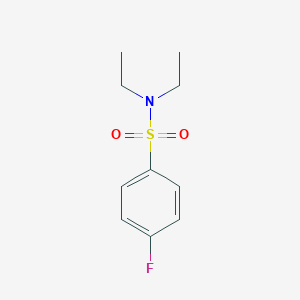

![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)
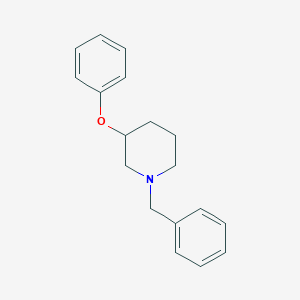



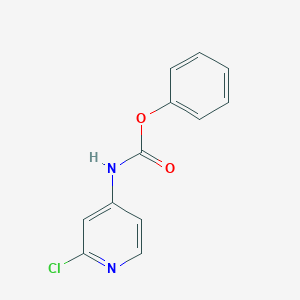


![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)
